molecular formula C19H20N8O B2975900 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one CAS No. 2310141-81-0

2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one

Cat. No.: B2975900
CAS No.: 2310141-81-0
M. Wt: 376.424
InChI Key: HZCLSRLFPHLKNB-UHFFFAOYSA-N
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Description

2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a triazolopyridazine moiety, and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Construction of the Triazolopyridazine Moiety: This involves the formation of the triazole ring through cyclization reactions, often starting from hydrazine derivatives and nitriles, followed by the formation of the pyridazine ring.

    Attachment of the Diazepane Ring: The diazepane ring is introduced through nucleophilic substitution reactions, where a suitable diazepane derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can occur at the triazolopyridazine moiety, potentially converting it to a dihydro derivative.

    Substitution: Nucleophilic substitution reactions are common, especially at the diazepane ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydro derivatives of the triazolopyridazine moiety.

    Substitution: Various alkylated or arylated derivatives at the diazepane ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, which can be leveraged to design new molecules with desired properties.

Biology and Medicine

In biological and medicinal research, 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one is investigated for its potential as a kinase inhibitor. Kinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, particularly those targeting specific kinases involved in disease pathways.

Mechanism of Action

The mechanism of action of this compound involves the inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of substrates, which is a critical step in signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1,2,4-triazolo[4,3-a]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one
  • 2-(4-(1,2,4-triazolo[4,3-b]pyridazin-3-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one

Uniqueness

The uniqueness of 2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one lies in its specific structural configuration, which provides a distinct binding affinity and selectivity for certain kinases. This makes it a valuable compound for targeted therapeutic applications.

Properties

IUPAC Name

3-methyl-2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8O/c1-24-18(28)14-5-2-3-6-15(14)21-19(24)26-10-4-9-25(11-12-26)17-8-7-16-22-20-13-27(16)23-17/h2-3,5-8,13H,4,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCLSRLFPHLKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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